Cyclohept-1-ene-1-carboxylic acid
CAS No.: 4321-25-9
Cat. No.: VC5041799
Molecular Formula: C8H12O2
Molecular Weight: 140.182
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4321-25-9 |
|---|---|
| Molecular Formula | C8H12O2 |
| Molecular Weight | 140.182 |
| IUPAC Name | cycloheptene-1-carboxylic acid |
| Standard InChI | InChI=1S/C8H12O2/c9-8(10)7-5-3-1-2-4-6-7/h5H,1-4,6H2,(H,9,10) |
| Standard InChI Key | FNFJZXAWCAEGNI-UHFFFAOYSA-N |
| SMILES | C1CCC=C(CC1)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
Cyclohept-1-ene-1-carboxylic acid belongs to the carboxylic acid class, distinguished by a cycloheptene ring substituted at the 1-position with a carboxyl group. Its IUPAC name derives from the seven-membered ring (heptene) and the location of the double bond (position 1). The molecular formula C₈H₁₂O₂ corresponds to a molar mass of 140.18 g/mol . Key structural features include:
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Ring Strain: The cycloheptene ring introduces moderate strain compared to smaller cycloalkenes, influencing reactivity and stability.
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Conjugation: The carboxylic acid group conjugates with the double bond, potentially stabilizing the molecule through resonance .
Table 1: Comparative Structural Features of Cycloalkene Carboxylic Acids
Physicochemical Characteristics
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Solubility: Likely polar due to the carboxylic acid group, with moderate solubility in water and organic solvents.
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Acidity: The carboxylic acid proton (pKa ≈ 4–5) is more acidic than aliphatic carboxylic acids due to conjugation with the double bond .
Synthetic Approaches and Challenges
Existing Methodologies for Related Compounds
While no direct synthesis of cyclohept-1-ene-1-carboxylic acid is documented in the provided sources, insights can be drawn from analogous compounds:
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Cyclopentene Derivatives: The synthesis of OV329, a cyclopentene-based GABA-AT inhibitor, involves multi-step sequences featuring Horner-Wadsworth-Emmons olefination and selenoxide elimination . These methods face scalability issues due to toxic byproducts (e.g., selenium) and pyrophoric reagents like tert-butyllithium .
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Cyclohexene Analogs: Microbial degradation pathways for benzoic acid involve cyclohexene carboxylates as intermediates . For example, Syntrophus aciditrophicus metabolizes benzoate to cyclohex-1-ene-carboxylate during methanogenesis .
Hypothetical Routes for Cyclohept-1-ene-1-carboxylic Acid
A plausible synthesis could involve:
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Ring Expansion: Starting from cyclohexene derivatives via C–H insertion or cycloaddition reactions to install the seventh carbon.
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Carboxylation: Direct carboxylation of cycloheptene using CO₂ under catalytic conditions, though this remains untested for seven-membered rings.
Table 2: Comparative Synthetic Challenges
Biological and Industrial Relevance
Metabolic Pathways
Cyclohexene carboxylates are intermediates in anaerobic benzoate degradation . By analogy, cycloheptene derivatives might participate in niche microbial pathways, though no direct evidence exists. The larger ring size could impede enzymatic processing due to steric hindrance.
Research Gaps and Future Directions
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Synthetic Exploration: Development of scalable routes to cyclohept-1-ene-1-carboxylic acid, potentially adapting methods from cyclopentene chemistry .
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Biological Screening: Assessment of bioactivity in neurological or metabolic pathways, inspired by OV329’s GABA-AT inhibition .
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Structural Analysis: X-ray crystallography or NMR studies to elucidate conformational preferences and electronic effects.
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